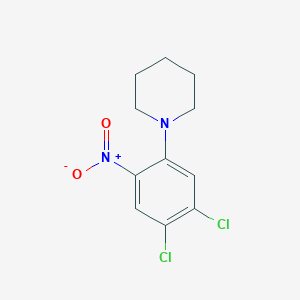

1-(4,5-Dichloro-2-nitrophenyl)piperidine

Description

Significance of N-Arylpiperidine Frameworks in Advanced Chemical Research

The N-arylpiperidine framework is a privileged scaffold in drug discovery and development, owing to its presence in numerous approved drugs and biologically active compounds. mdpi.comresearchgate.netnih.govijnrd.org This structural motif is known to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Key areas where N-arylpiperidine frameworks have shown significant impact include:

Central Nervous System (CNS) Disorders: Many N-arylpiperidine derivatives act as ligands for various CNS receptors, including serotonergic and dopaminergic receptors. mdpi.com This has led to their development as antipsychotics, antidepressants, and treatments for other neurological conditions.

Oncology: The N-arylpiperazine and N-arylpiperidine cores are being extensively investigated for their potential as anticancer agents. mdpi.com Derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer. mdpi.com

Pain Management: Certain arylpiperazine derivatives have shown potent analgesic activities in preclinical models of neuropathic pain. evitachem.com

Inflammatory Diseases: The anti-inflammatory properties of N-arylpiperazines have been recognized, suggesting their potential in treating inflammatory conditions. mdpi.com

Antimicrobial and Antifungal Activity: Research has demonstrated that some piperidine (B6355638) derivatives exhibit promising activity against bacterial and fungal pathogens.

The versatility of the N-arylpiperidine scaffold lies in the ability to readily modify both the aryl and piperidine rings, allowing for the fine-tuning of physicochemical properties and biological activity. This modularity enables chemists to design and synthesize large libraries of compounds for high-throughput screening and lead optimization.

Overview of Research Trajectories for N-(4,5-Dichloro-2-nitrophenyl)piperidine and Related Derivatives

While specific published research detailing the biological activities of 1-(4,5-Dichloro-2-nitrophenyl)piperidine is scarce, its primary role appears to be that of a chemical intermediate. lookchemicals.com Chemical suppliers list it as a building block for use in organic synthesis and pharmaceutical research. lookchemicals.com

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction. In this proposed synthesis, 1,2,4-trichloro-5-nitrobenzene would be reacted with piperidine. The piperidine would displace one of the chlorine atoms on the nitrophenyl ring to form the final product. A similar synthetic approach has been documented for the preparation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, where piperidine is reacted with 1,4-dimethoxy-2,5-dinitrobenzene. preprints.orgmdpi.com

The research trajectories for derivatives of this compound can be inferred from the broader applications of N-arylpiperidines. The dichloro and nitro substitutions on the phenyl ring of this compound provide reactive handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents. This could lead to the synthesis of novel compounds with potential applications in the areas mentioned previously, such as CNS disorders, cancer, and infectious diseases.

The presence of chlorine atoms also offers opportunities for cross-coupling reactions, enabling the introduction of different aryl or alkyl groups, further diversifying the chemical space around this scaffold. The exploration of these synthetic possibilities could lead to the discovery of new chemical entities with tailored pharmacological profiles.

Table 2: Potential Research Applications of N-(4,5-Dichloro-2-nitrophenyl)piperidine Derivatives

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel bioactive molecules | The N-arylpiperidine core is a known pharmacophore. The dichloro and nitro groups allow for diverse chemical modifications to create libraries of compounds for screening. |

| Organic Synthesis | As a versatile chemical intermediate | The functional groups on the aromatic ring can be transformed to build more complex molecular architectures. |

| Materials Science | Development of novel functional materials | The aromatic and heterocyclic components may impart interesting electronic or photophysical properties to derived materials. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dichloro-2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O2/c12-8-6-10(14-4-2-1-3-5-14)11(15(16)17)7-9(8)13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEVKBGXNAMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378965 | |

| Record name | 1-(4,5-dichloro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130475-07-9 | |

| Record name | 1-(4,5-dichloro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4,5 Dichloro 2 Nitrophenyl Piperidine and N Arylpiperidine Analogues

Strategies for Carbon-Nitrogen Bond Formation in Piperidine (B6355638) N-Arylation

The creation of the N-aryl bond in piperidine derivatives is a well-explored yet continually evolving field in organic synthesis. Several powerful methodologies have been established, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann and Buchwald-Hartwig Reactions)

Metal-catalyzed cross-coupling reactions represent a robust and versatile strategy for the formation of C-N bonds. Among these, the Ullmann and Buchwald-Hartwig reactions are paramount.

The Ullmann condensation , a classical copper-catalyzed reaction, traditionally involves the coupling of an aryl halide with an amine at elevated temperatures. wikipedia.orgorganic-chemistry.org While effective, the classic conditions often require harsh temperatures and stoichiometric amounts of copper. wikipedia.org Modern iterations have seen significant improvements, employing soluble copper catalysts with various ligands, which allow for milder reaction conditions. wikipedia.orgnih.govmdpi.com These reactions are particularly effective when the aryl halide is activated by electron-withdrawing groups, a condition met by the dichloronitrophenyl moiety. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in medicinal chemistry for C-N bond formation. wikipedia.org Its development has allowed for the synthesis of aryl amines under relatively mild conditions with broad functional group tolerance, overcoming many of the limitations of older methods. wikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and bidentate ligands often providing superior results. wikipedia.org This methodology has been successfully applied to the synthesis of a wide range of N-arylpiperazines and other N-heterocycles. nih.govrsc.orgnih.gov

| Reaction Name | Metal Catalyst | Typical Ligands | Key Advantages |

| Ullmann Condensation | Copper | Diamines, Acetylacetonates | Cost-effective metal, effective for electron-deficient aryl halides. wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium | Phosphines (e.g., BINAP, DPPF) | Broad substrate scope, mild conditions, high functional group tolerance. wikipedia.org |

Reductive Transamination Pathways for N-Arylpiperidine Synthesis

Reductive transamination offers an alternative route to N-arylpiperidines, often starting from readily available pyridine (B92270) derivatives. nih.govacs.org One such method involves a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org In this process, the pyridinium ring is first reduced to a dihydropyridine (B1217469) intermediate, which is then intercepted by water and hydrolyzed. The resulting dicarbonyl intermediate undergoes reductive amination with an external aryl amine to furnish the desired N-arylpiperidine. nih.gov This approach expands the synthetic toolbox for accessing these valuable scaffolds. nih.govacs.org

Reductive amination, in a more general sense, involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. pearson.com For the synthesis of N-arylpiperidines, this could involve the reaction of a suitable diketone with an arylamine followed by reduction. nih.gov

Ring-Opening and Ring-Closing Methodologies via Zincke Imine Intermediates

A versatile strategy for synthesizing a diverse range of substituted N-(hetero)arylpiperidines employs a pyridine ring-opening and ring-closing sequence that proceeds through Zincke imine intermediates. chemrxiv.orgchemrxiv.orgacs.orgdocumentsdelivered.comresearchgate.netchemistryviews.orgnih.gov This method allows for significant variation of both the C-substituents on the piperidine ring and the N-aryl group. chemrxiv.org

The process begins with the reaction of a substituted pyridine with an activating agent and a primary amine (an aniline (B41778) or heteroarylaniline in this context) to form a pyridinium salt. This salt then undergoes ring-opening to form a Zincke imine. Subsequent ring-closing under acidic conditions generates a new N-(hetero)arylpyridinium salt. chemrxiv.orgchemistryviews.org These pyridinium salts are valuable intermediates that can be converted to the corresponding piperidines through hydrogenation or other reduction methods. chemrxiv.orgacs.orgchemistryviews.org This strategy is particularly powerful as it allows for the convergent coupling of complex fragments and is amenable to high-throughput experimentation for the rapid generation of compound libraries. chemrxiv.orgchemrxiv.orgacs.org

Multicomponent and Modular Synthetic Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like N-arylpiperidines. researchgate.netmdpi.comnih.gov These reactions allow for the rapid construction of molecular diversity from simple starting materials. nih.gov For instance, the Povarov reaction, a type of multicomponent process, can be used to synthesize tetrahydroquinolines, which are structurally related to N-arylpiperidines, from an aniline, an aldehyde, and an olefin. mdpi.com The development of MCRs for the direct synthesis of polysubstituted piperidines is an active area of research, aiming to produce diverse scaffolds for biological screening. researchgate.netnih.govchemrxiv.org

Modular strategies, such as the one employing Zincke imine intermediates, allow for the stepwise and versatile construction of piperidine derivatives, enabling the synthesis of complex substitution patterns. chemrxiv.orgchemrxiv.org

Regioselective and Chemoselective Synthesis Considerations for Dichloronitrophenyl Moieties

The synthesis of 1-(4,5-dichloro-2-nitrophenyl)piperidine requires careful control over regioselectivity. The starting material, likely a trichloronitrobenzene, presents multiple reactive sites for nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of 1,2,4-trichloro-5-nitrobenzene, the chlorine at the 2-position is most activated by the nitro group at the 1-position. However, steric hindrance from the adjacent chlorine and nitro group can influence the site of attack.

Achieving high regioselectivity in such reactions often depends on the precise reaction conditions, including the choice of solvent, base, and temperature. For instance, in related systems, the reaction of dinitro-isomers with piperidine can lead to the formation of different regioisomeric products, which can be separated by chromatography. mdpi.com Similarly, the synthesis of other substituted dichlorophenyl compounds, such as 1-(2,6-dichloro-4-trifluoromethylphenyl) derivatives, highlights the importance of controlling regioselectivity in complex aromatic systems. nih.govnih.gov In some cases, a desired isomer may need to be synthesized through a multi-step sequence involving directed ortho-metalation or other regioselective functionalization techniques.

Green Chemistry Principles and Sustainable Approaches in N-Arylpiperidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. capes.gov.brnih.govfigshare.com In the context of N-arylpiperidine synthesis, this includes the development of more efficient catalytic systems, the use of environmentally benign solvents, and the reduction of waste. capes.gov.brnih.govfigshare.comresearchgate.net

For example, efforts in Buchwald-Hartwig amination have focused on developing catalysts that are active at low loadings and can function in greener solvents, or even under solvent-free conditions. nih.gov One study demonstrated the rapid, aerobic, and solvent-free Pd-catalyzed synthesis of N-arylpiperazines, showcasing a more sustainable approach. nih.gov The use of multicomponent reactions also aligns with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification procedures. researchgate.netnih.gov The development of synthetic routes that avoid hazardous reagents and minimize energy consumption is a key goal in the sustainable production of these important chemical entities. nih.govfigshare.comresearchgate.net

High-Throughput Experimentation (HTE) in N-Arylpiperidine Library Generation

High-Throughput Experimentation (HTE) has emerged as a transformative strategy in medicinal chemistry, significantly accelerating the discovery and optimization of synthetic routes for novel compounds. anu.edu.auacs.org This approach utilizes automated and parallel methodologies to rapidly screen a multitude of reaction parameters, such as catalysts, ligands, solvents, and bases. unchainedlabs.com For the synthesis of N-arylpiperidines, including analogues of this compound, HTE is instrumental in navigating the complex landscape of C-N cross-coupling reactions to efficiently generate diverse compound libraries. nih.govacs.orgresearchgate.net

The core of HTE involves conducting arrays of chemical reactions in microscale formats, typically in 24, 96, or even 1536-well plates. acs.org Robotic systems handle the precise dispensing of reagents, ensuring consistency and minimizing material consumption. nih.gov This parallel approach allows researchers to systematically explore a vast chemical space to identify optimal conditions for a desired transformation in a fraction of the time required by traditional methods. unchainedlabs.com

In the context of N-arylpiperidine synthesis, HTE is frequently applied to the optimization of palladium-catalyzed reactions like the Buchwald-Hartwig amination. purdue.edu This reaction is a powerful tool for forming the critical N-aryl bond but can be sensitive to the specific combination of catalyst, ligand, base, and solvent, especially with challenging substrates. purdue.edu HTE enables the rapid screening of these variables to identify conditions that maximize yield and minimize side reactions. purdue.edu For instance, a typical HTE screen for the coupling of an aryl halide with piperidine might evaluate various palladium precatalysts, a diverse set of phosphine ligands, and a range of inorganic and organic bases across several solvent systems.

Table 1: Common Variables Screened by HTE for N-Arylpiperidine Synthesis

| Parameter Category | Examples |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Palladium(II) Acetate, Buchwald Precatalysts (e.g., XPhos G3, APhos G3) acs.orgpurdue.edu |

| Phosphine Ligand | XPhos, BrettPhos, BINAP, XantPhos, dppp (B1165662) purdue.eduresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Sodium tert-butoxide, LHMDS acs.orgacs.org |

| Solvent | Toluene, Dioxane, t-Amyl alcohol, Dimethylformamide (DMF), Acetonitrile (MeCN) purdue.eduresearchgate.net |

| Temperature | Room Temperature to 150 °C purdue.eduresearchgate.net |

Once a set of optimized conditions is identified, the HTE platform can be repurposed for library generation. By reacting a single aryl halide with a diverse array of substituted piperidines, or conversely, a single piperidine with numerous aryl halides, large libraries of N-arylpiperidine analogues can be synthesized in parallel. nih.govresearchgate.net The resulting compounds can then be screened for biological activity, enabling rapid exploration of structure-activity relationships (SAR).

The analysis of HTE plates is typically performed using rapid techniques such as liquid chromatography-mass spectrometry (LC-MS), which provides data on conversion and product formation for each individual reaction well. purdue.edu This data can be visualized using heatmaps, which provide a clear and immediate representation of successful versus unsuccessful reaction conditions, guiding further optimization or scale-up efforts. acs.orgpurdue.edu

Table 2: Illustrative HTE Screening Results for the Synthesis of an N-Arylpiperidine via Buchwald-Hartwig Amination

| Experiment # | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 92 |

| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 98 |

| 4 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 75 |

| 5 | Pd(OAc)₂ | XantPhos | NaOtBu | Toluene | 100 | 40 |

| 6 | XPhos G3 | (internal) | NaOtBu | Toluene | 100 | 99 |

| 7 | XPhos G3 | (internal) | NaOtBu | Dioxane | 100 | 95 |

| 8 | XPhos G3 | (internal) | K₃PO₄ | t-Amyl Alcohol | 100 | 88 |

This table represents hypothetical data based on typical HTE screening outcomes for C-N coupling reactions. acs.orgpurdue.edu

Ultimately, the integration of HTE and automated synthesis platforms provides a powerful engine for accelerating the development of N-arylpiperidine libraries. anu.edu.audrugtargetreview.com This technology enables a more systematic and data-rich approach to reaction optimization, leading to the faster discovery of novel chemical entities and the efficient production of analogues for pharmacological evaluation. acs.org

Computational and Theoretical Investigations of N 4,5 Dichloro 2 Nitrophenyl Piperidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic characteristics of a molecule. For 1-(4,5-Dichloro-2-nitrophenyl)piperidine, DFT studies could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting the molecule's kinetic stability and reactivity.

In studies of similar nitroaniline derivatives, DFT calculations have been used to understand the interplay of various functional groups on the molecule's electronic properties. researchgate.net For instance, the electron-withdrawing nature of the nitro group and the halogen substituents on the phenyl ring would significantly influence the electronic environment of the entire molecule.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -X.XX eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -Y.YY eV | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (HOMO-LUMO) | Z.ZZ eV | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | D.DD Debye | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. For this compound, MD simulations could reveal the preferred spatial arrangement of the piperidine (B6355638) ring relative to the dichloronitrophenyl moiety. This would involve analyzing the torsional angles between the two ring systems and identifying the most stable, low-energy conformations.

Understanding the conformational flexibility is critical as it can influence the molecule's ability to interact with biological targets or other molecules. In related compounds, MD simulations have been used to validate the stability of ligand-protein complexes and to understand the dynamic behavior of the molecule in different environments.

In Silico Exploration of Molecular Interactions and Ligand Design Principles

In silico methods, such as molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor. While no specific targets for this compound have been identified in the literature, this methodology could be applied to explore its potential as a ligand for various receptors. Such studies would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of a protein.

The design of new ligands often relies on understanding the structure-activity relationship. For derivatives of this compound, computational studies could guide the modification of the molecule to enhance its binding affinity or selectivity for a particular target.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, these predictions could include:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

In studies of similar halogenated and amine-substituted compounds, computational spectroscopy has been shown to be a valuable tool for spectral assignment and for understanding the effects of different functional groups on the spectroscopic properties. nih.govchemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| 1H NMR | Aromatic protons, piperidine ring protons. |

| 13C NMR | Aromatic carbons, piperidine ring carbons. |

| IR Spectroscopy | C-N stretching, NO2 stretching, C-Cl stretching. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π-π* and n-π* transitions. |

Note: This table represents the types of spectroscopic data that could be predicted computationally.

Structure Activity Relationship Sar Insights and Mechanistic Studies Within N Arylpiperidine Scaffolds

Impact of Substituent Effects on the Dichloronitrophenyl Moiety on Molecular Interactions

The dichloronitrophenyl group of 1-(4,5-Dichloro-2-nitrophenyl)piperidine is anticipated to profoundly influence its binding affinity and selectivity for biological targets. The electronic and steric properties of the chloro and nitro substituents are key determinants of these interactions.

The two chlorine atoms at the 4 and 5 positions are electron-withdrawing through induction and can participate in halogen bonding, a non-covalent interaction that has gained recognition in rational drug design. The ortho-nitro group is a strong electron-withdrawing group, both by induction and resonance, which can significantly modulate the electron density of the aromatic ring and influence its stacking interactions with aromatic residues in a protein binding pocket.

Table 1: Predicted Impact of Substituents on Molecular Interactions

| Substituent | Position | Electronic Effect | Potential Interactions |

| Chloro | 4 | Electron-withdrawing (inductive) | Halogen bonding, hydrophobic interactions |

| Chloro | 5 | Electron-withdrawing (inductive) | Halogen bonding, hydrophobic interactions |

| Nitro | 2 | Electron-withdrawing (inductive & resonance) | Hydrogen bonding (acceptor), π-π stacking, dipole-dipole interactions |

Stereochemical Influence of Piperidine (B6355638) Ring Conformation on Molecular Recognition

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. The orientation of the dichloronitrophenyl group relative to the piperidine ring (axial vs. equatorial) can have a significant impact on how the molecule presents itself to a biological target. nih.govacs.org The bulky and electronically demanding nature of the dichloronitrophenyl substituent likely imposes a strong conformational preference.

Computational modeling studies on related N-arylpiperidines suggest that the energetic barrier to ring inversion can be substantial, effectively locking the molecule into a preferred conformation. nih.govacs.org This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The specific dihedral angle between the phenyl ring and the piperidine nitrogen is also a critical parameter for biological activity in many N-arylpiperidine series.

Principles of Ligand Design Derived from N-Arylpiperidine Frameworks

The N-arylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Key principles in designing ligands based on this framework include:

Modulation of Basicity: The nitrogen atom of the piperidine ring is basic and is often protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. The electron-withdrawing nature of the dichloronitrophenyl group would be expected to reduce the basicity of the piperidine nitrogen.

Vectorial Display of Substituents: The piperidine ring serves as a three-dimensional scaffold that projects substituents into specific regions of space. The choice of substitution on the piperidine ring itself can be used to probe for additional binding pockets and enhance selectivity.

Exploration of Bioactive Chemical Space Utilizing N-Arylpiperidine Scaffolds

The chemical space around the N-arylpiperidine core is vast and continues to be actively explored by medicinal chemists. nih.govnih.govnih.gov By systematically varying the substituents on both the aromatic and piperidine rings, libraries of compounds can be generated and screened for a desired biological activity. For the this compound scaffold, future exploration could involve:

Isosteric Replacement of Substituents: Replacing the chloro groups with other halogens (e.g., fluorine, bromine) or bioisosteric groups could fine-tune the electronic and steric properties.

Modification of the Nitro Group: Reduction of the nitro group to an amine would introduce a basic center and a hydrogen bond donor, dramatically altering the compound's properties.

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring could enhance affinity and selectivity by exploiting additional interactions within a binding site.

Table 2: Potential Modifications for Exploring Bioactive Chemical Space

| Modification Site | Original Group | Potential Replacement Groups | Rationale |

| Phenyl Ring | 4-Chloro | F, Br, CF3, CH3 | Modulate electronics and lipophilicity |

| Phenyl Ring | 5-Chloro | F, Br, H | Investigate the necessity of disubstitution |

| Phenyl Ring | 2-Nitro | NH2, CN, SO2NH2 | Alter electronic properties and introduce new interaction points |

| Piperidine Ring | Unsubstituted | Methyl, Hydroxyl, Carboxyl | Probe for additional binding pockets and improve physicochemical properties |

This table presents hypothetical modifications for the purpose of chemical space exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5-Dichloro-2-nitrophenyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, piperidine can react with a pre-functionalized aryl halide (e.g., 4,5-dichloro-2-nitrochlorobenzene) under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:

- Temperature control : Reactions often proceed at 40–60°C to balance reactivity and side-product formation.

- Catalyst selection : Palladium catalysts may enhance coupling efficiency in Suzuki-Miyaura reactions for similar aryl-piperidine systems .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- 1H/13C NMR : Key peaks include aromatic protons (~7.5–8.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). Nitro groups quench adjacent protons, aiding assignment .

- Mass spectrometry (ESI-TOF) : Molecular ion [M+H]+ at m/z 291.11 (C11H10Cl2N2O3) confirms molecular weight .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (deviation <0.3%).

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (H315/H319 risks) .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N2) to prevent nitro group degradation .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic byproducts (e.g., chlorinated dioxins) .

Advanced Research Questions

Q. How do the positions of nitro and chloro substituents influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic effects : The nitro group at the 2-position is a strong electron-withdrawing group, directing electrophilic substitution to the 4/5-chloro positions. Computational studies (DFT, Gaussian) can map electron density to predict reactivity .

- Biological activity : Compare analogs via SAR studies. For example, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidone (similar structure) acts as a thrombin inhibitor, suggesting the nitro group enhances binding to serine proteases . Test in enzyme inhibition assays (e.g., fluorogenic substrates for protease activity).

Q. How can contradictory data in literature regarding this compound’s pharmacological effects be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results.

- Mechanistic studies : Employ CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition vs. GPCR modulation) .

Q. What computational strategies are effective for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.